molecular formula C23H23N3O5 B4037837 2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione

2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione

Cat. No.: B4037837
M. Wt: 421.4 g/mol
InChI Key: YHDONQYBHDKFTG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-15(26-22(28)17-4-2-3-5-18(17)23(26)29)21(27)25-10-8-24(9-11-25)13-16-6-7-19-20(12-16)31-14-30-19/h2-7,12,15H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDONQYBHDKFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine with a suitable acylating agent to introduce the oxopropan-2-yl group. This intermediate is then reacted with isoindoline-1,3-dione under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the compound can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuropharmacological Effects
The piperazine derivative has been investigated for its neuropharmacological effects, particularly in the management of anxiety and depression. Its ability to modulate serotonin receptors suggests potential as a therapeutic agent for mood disorders.

Antimicrobial Properties
Research has also pointed towards the antimicrobial efficacy of this compound against several bacterial strains. The incorporation of the benzo[d][1,3]dioxole unit is believed to enhance its interaction with microbial membranes.

Material Science Applications

Polymeric Composites
The compound can be utilized in the synthesis of polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Nanotechnology
In nanotechnology, derivatives of this compound are being explored for drug delivery systems. The ability to modify its surface properties allows for targeted delivery mechanisms in cancer therapy.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that a closely related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Neuropharmacological Investigation

Research conducted at a leading university explored the anxiolytic effects of piperazine derivatives in animal models. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages .

Case Study 3: Antimicrobial Efficacy

A recent publication highlighted the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the isoindoline-1,3-dione core can contribute to its overall stability and bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of isoindoline-1,3-dione derivatives with piperazine-based substituents. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Primary Research Focus
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione C₂₁H₂₁N₃O₃ 375.42 Benzoyl group replaces benzodioxolymethyl Anti-acetylcholinesterase (AChE) activity
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione C₂₁H₂₃N₃O₂ 357.43 Benzyl group instead of benzodioxolymethyl AChE inhibition and anti-Alzheimer’s potential
2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione C₂₇H₂₅N₃O₅ 471.50 Extended benzo[de]isoquinoline-dione core Bioactive small molecule research
Pharmacological Activity
  • Molecular docking studies indicate interactions with AChE’s catalytic site .
  • Key Structural-Activity Relationships: Benzodioxolymethyl Group: May enhance metabolic stability compared to benzyl/benzoyl groups due to the electron-rich dioxole ring . Isoindoline-dione Core: Critical for π-π stacking with AChE’s aromatic residues; modifications (e.g., benzo[de]isoquinoline) alter binding affinity .

Biological Activity

The compound 2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione is a complex organic molecule that showcases potential biological activities due to its unique structural features. This compound integrates a piperazine ring and a benzo[d][1,3]dioxole moiety, which are known for their pharmacological relevance. This article aims to explore the biological activity of this compound by reviewing existing literature and research findings.

Structural Overview

The molecular formula of the compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4} with a molecular weight of approximately 336.37 g/mol. The presence of functional groups such as the piperazine ring and isoindoline structure contributes to its interaction with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. The piperazine component is significant for its ability to modulate these pathways, which can lead to therapeutic effects in psychiatric disorders.

1. Neurotransmitter Receptor Interaction

The compound has shown promising results in binding affinity studies with neurotransmitter receptors. Modifications in the piperazine ring have been reported to enhance selectivity and affinity for serotonin (5-HT) and dopamine (D2) receptors. For instance, studies have demonstrated that certain derivatives exhibit antidepressant-like effects in animal models, suggesting their potential utility in treating mood disorders.

2. Antimicrobial Properties

In vitro studies have indicated that related compounds possess antimicrobial activity against various bacterial strains. The presence of the benzo[d][1,3]dioxole moiety may contribute to this activity by enhancing lipophilicity and facilitating membrane penetration .

3. Cytotoxic Effects

Research has also explored the cytotoxic potential of isoindoline derivatives. A related study demonstrated that compounds containing isoindoline structures exhibited significant cytotoxicity against cancer cell lines, indicating a possible application in oncology .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(1,3-Benzodioxol-5-ylmethyl)piperazinePiperazine ring + benzo[d][1,3]dioxoleAntidepressant potentialLacks additional substituents
4-Chloro-N-(benzo[d][1,3]dioxol-5-yl)methylpiperazineSimilar core structureAntipsychotic activityDifferent substitution pattern

This table illustrates how variations in substituents can lead to differing pharmacological activities.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • A study evaluating the antidepressant effects of piperazine derivatives found that modifications significantly increased receptor binding affinity and subsequent behavioral outcomes in rodents .
  • Another investigation focused on the antimicrobial properties of benzodioxole derivatives reported notable activity against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.